molecular formula C10H9Cl2NO2 B14396350 2,4-Dichlorophenyl prop-1-en-1-ylcarbamate CAS No. 88310-28-5

2,4-Dichlorophenyl prop-1-en-1-ylcarbamate

Cat. No.: B14396350
CAS No.: 88310-28-5
M. Wt: 246.09 g/mol
InChI Key: FQSYGAHRXKTBNM-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl prop-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a prop-1-en-1-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl prop-1-en-1-ylcarbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with prop-1-en-1-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired carbamate product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl prop-1-en-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.

    3-(2,4-Dichlorophenyl)-1-(2-furyl)-2-propen-1-one: A compound with similar aromatic substitution patterns.

Uniqueness

2,4-Dichlorophenyl prop-1-en-1-ylcarbamate is unique due to its specific carbamate structure, which imparts distinct chemical and biological properties

Properties

CAS No.

88310-28-5

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

(2,4-dichlorophenyl) N-prop-1-enylcarbamate

InChI

InChI=1S/C10H9Cl2NO2/c1-2-5-13-10(14)15-9-4-3-7(11)6-8(9)12/h2-6H,1H3,(H,13,14)

InChI Key

FQSYGAHRXKTBNM-UHFFFAOYSA-N

Canonical SMILES

CC=CNC(=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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